REACTION_SMILES
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[C:20]([OH:21])([CH3:22])([CH3:23])[CH3:24].[CH3:15][N+:16]([O-:17])([CH3:18])[CH3:19].[CH:1]12[c:2]3[n:3][cH:4][cH:5][cH:6][c:7]3[CH2:8][CH:9]([CH:10]=[CH:11]1)[CH2:12]2.[Cl:25][CH2:26][Cl:27].[O:28]=[Os:29](=[O:30])(=[O:31])=[O:32].[OH2:13].[OH2:14]>>[CH:1]12[c:2]3[n:3][cH:4][cH:5][cH:6][c:7]3[CH2:8][CH:9]([CH:10]([OH:14])[CH:11]1[OH:13])[CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CC2CC1Cc1cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Os](=O)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OC1C2Cc3cccnc3C(C2)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |